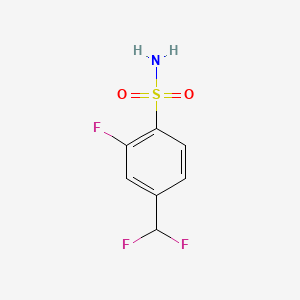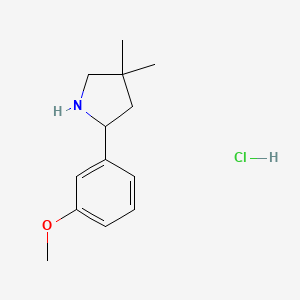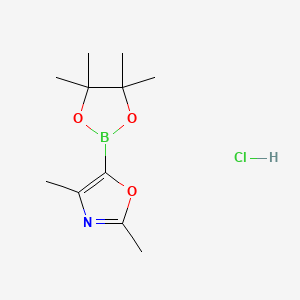
N1-(6-bromopyridin-2-yl)butane-1,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(6-bromopyridin-2-yl)butane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C9H16BrCl2N3 and a molecular weight of 317.0534 . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification processes such as crystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(6-bromopyridin-2-yl)butane-1,4-diamine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
N1-(6-bromopyridin-2-yl)butane-1,4-diamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of N1-(6-bromopyridin-2-yl)butane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the diamine moiety play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(5-Bromopyridin-2-yl)butane-1,4-diamine: Similar structure but with the bromine atom at a different position on the pyridine ring.
N1-(pyridin-2-yl)butane-1,4-diamine: Lacks the bromine atom, resulting in different reactivity and properties.
Uniqueness
N1-(6-bromopyridin-2-yl)butane-1,4-diamine dihydrochloride is unique due to the specific positioning of the bromine atom, which influences its chemical reactivity and potential applications. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H16BrCl2N3 |
|---|---|
Poids moléculaire |
317.05 g/mol |
Nom IUPAC |
N'-(6-bromopyridin-2-yl)butane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14BrN3.2ClH/c10-8-4-3-5-9(13-8)12-7-2-1-6-11;;/h3-5H,1-2,6-7,11H2,(H,12,13);2*1H |
Clé InChI |
TUYJXGIZRQJXKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)NCCCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile](/img/structure/B13472564.png)

![{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride](/img/structure/B13472578.png)



![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)

![Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13472613.png)




